![molecular formula C10H13N5O3S B3011206 N-(pyrazolo[1,5-a]pyrimidin-6-yl)morpholine-4-sulfonamide CAS No. 2034475-47-1](/img/structure/B3011206.png)
N-(pyrazolo[1,5-a]pyrimidin-6-yl)morpholine-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyrazolo[1,5-a]pyrimidin-6-yl)morpholine-4-sulfonamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a promising candidate for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Biology: It has been investigated for its biological activities, including its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: The compound shows promise as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials with specific properties, such as improved stability and reactivity.
Mecanismo De Acción
Target of Action
N-(pyrazolo[1,5-a]pyrimidin-6-yl)morpholine-4-sulfonamide is a member of the pyrazolo[1,5-a]pyrimidine family . These compounds have been found to target various enzymes and receptors. For instance, some pyrazolo[1,5-a]pyrimidines have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . Other pyrazolo[1,5-a]pyrimidines have been found to inhibit membrane-bound pyrophosphatases (mPPases) , which are essential for many protists as they couple pyrophosphate hydrolysis to the active transport of protons or sodium ions across acidocalcisomal membranes .
Mode of Action
Based on the known activities of related pyrazolo[1,5-a]pyrimidines, it can be inferred that this compound may interact with its targets (such as protein kinases or mppases) and inhibit their activity . This inhibition could lead to changes in cellular processes controlled by these enzymes, such as cell growth and differentiation .
Biochemical Pathways
The inhibition of protein kinases or mPPases by this compound could affect various biochemical pathways. For instance, the inhibition of protein kinases could disrupt cell signaling pathways that control cell growth and differentiation . On the other hand, the inhibition of mPPases could disrupt the active transport of protons or sodium ions across acidocalcisomal membranes, affecting the homeostasis of these ions in the cell .
Pharmacokinetics
Related pyrazolo[1,5-a]pyrimidines have been found to have good physicochemical properties and biological characteristics , suggesting that this compound may also have favorable ADME properties.
Result of Action
The inhibition of protein kinases or mPPases by this compound could lead to various molecular and cellular effects. For instance, the disruption of cell signaling pathways could lead to changes in cell growth and differentiation . Similarly, the disruption of ion transport could affect the homeostasis of protons or sodium ions in the cell .
Action Environment
The action of this compound could be influenced by various environmental factors. For instance, the activity of this compound could be affected by changes in the osmotic pressure of the environment . Additionally, the presence of other molecules in the environment could potentially interact with this compound and affect its activity.
Análisis Bioquímico
Biochemical Properties
N-(pyrazolo[1,5-a]pyrimidin-6-yl)morpholine-4-sulfonamide has been identified as a potential inhibitor of CDK2, a protein kinase that plays a key role in cell cycle regulation . This compound interacts with CDK2, inhibiting its activity and thus affecting cell proliferation .
Cellular Effects
In terms of cellular effects, this compound has shown significant cytotoxic activities against various cell lines. For instance, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with CDK2. It binds to the protein kinase, inhibiting its activity and thus interfering with cell cycle progression . This leads to the induction of apoptosis within cells .
Metabolic Pathways
Pyrazolo[1,5-a]pyrimidines are known to play an important role in energy supply and metabolic regulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazolo[1,5-a]pyrimidin-6-yl)morpholine-4-sulfonamide typically involves the formation of the pyrazolo[1,5-a]pyrimidine core followed by the introduction of the morpholine and sulfonamide groups. One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[1,5-a]pyrimidine ring system. Subsequent reactions introduce the morpholine and sulfonamide functionalities.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to streamline the production process and minimize human intervention.
Análisis De Reacciones Químicas
Types of Reactions
N-(pyrazolo[1,5-a]pyrimidin-6-yl)morpholine-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(pyrazolo[1,5-a]pyrimidin-6-yl)morpholine-4-sulfonamide include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. Examples include:
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
IUPAC Name |
N-pyrazolo[1,5-a]pyrimidin-6-ylmorpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3S/c16-19(17,14-3-5-18-6-4-14)13-9-7-11-10-1-2-12-15(10)8-9/h1-2,7-8,13H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYIFWBGLXLKGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NC2=CN3C(=CC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

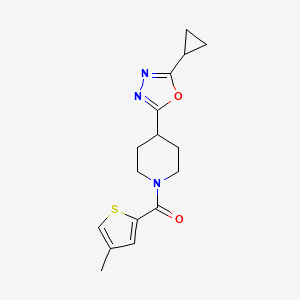
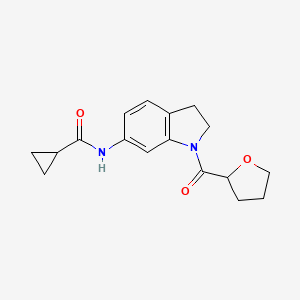

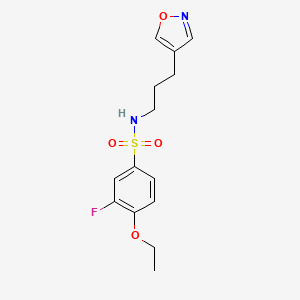

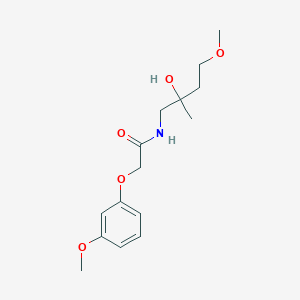
![N-[1-(4-methoxyphenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3011132.png)
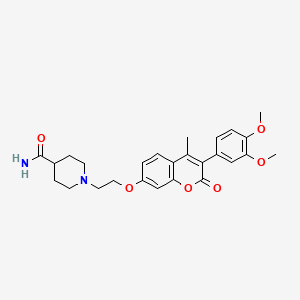
![4-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B3011135.png)
![Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B3011139.png)


![1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B3011146.png)
